molecular formula C16H13N3OS B14180079 N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide

Cat. No.: B14180079
M. Wt: 295.4 g/mol
InChI Key: STPLBPYCKVOKFQ-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide is a complex organic compound that features a hydrazone functional group attached to a naphthalene ring system with a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide typically involves the condensation of 5-thiophen-3-ylnaphthalene-2-carboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hydrazinylidenemethyl]-5-phenyl-2-naphthamide
  • N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide
  • N-[(E)-hydrazinylidenemethyl]-5-furanyl-2-naphthamide

Uniqueness

N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C16H13N3OS/c17-19-10-18-16(20)12-4-5-15-11(8-12)2-1-3-14(15)13-6-7-21-9-13/h1-10H,17H2,(H,18,19,20)

InChI Key

STPLBPYCKVOKFQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(=O)N/C=N/N)C(=C1)C3=CSC=C3

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC=NN)C(=C1)C3=CSC=C3

Origin of Product

United States

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